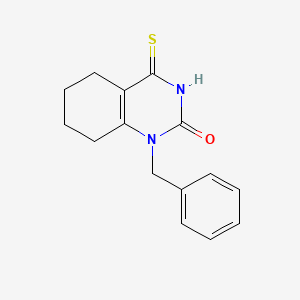

1-benzyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one

描述

属性

IUPAC Name |

1-benzyl-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c18-15-16-14(19)12-8-4-5-9-13(12)17(15)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWKVTIUWNNLRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Role of Thiourea in Sulfanylidene Group Introduction

Thiourea serves as the sulfur source, enabling the incorporation of the sulfanylidene (=S) group at position 4. In a modified Biginelli-like protocol, thiourea reacts with a benzyl-substituted amine and a cyclic diketone (e.g., 5,5-dimethyl-1,3-cyclohexanedione) to form the octahydroquinazolinone scaffold. For example, heating equimolar amounts of benzylamine, dimedone, and thiourea in ethanol with hydrochloric acid at reflux yields the target compound.

Reaction Conditions:

-

Solvent: Ethanol or solvent-free

-

Catalyst: HCl (10 mol%) or montmorillonite K10

-

Temperature: 80–100°C

-

Time: 4–6 hours

Post-Modification Functionalization

Post-cyclization modifications offer an alternative route for introducing the benzyl or sulfanylidene groups.

Thionation of Octahydroquinazolin-2-one

The sulfanylidene group can be introduced via thionation of a preformed 4-oxo derivative. Treatment of 1-benzyl-4-oxo-octahydroquinazolin-2-one with Lawesson’s reagent or P₄S₁₀ in toluene under reflux replaces the carbonyl oxygen with sulfur.

Typical Procedure:

-

Dissolve 1-benzyl-4-oxo-octahydroquinazolin-2-one (1.0 mmol) in dry toluene.

-

Add Lawesson’s reagent (1.2 mmol) and reflux for 3 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 7:3).

Yield: 65–75%

Catalytic Systems and Reaction Optimization

Catalysts significantly enhance reaction efficiency and selectivity.

Bi(NO₃)₃·5H₂O-Catalyzed Synthesis

Bismuth nitrate pentahydrate, an eco-friendly catalyst, facilitates one-pot cyclocondensation under solvent-free conditions. A mixture of benzylamine, dimedone, and thiourea catalyzed by Bi(NO₃)₃·5H₂O (5 mol%) at 100°C for 2 hours affords the product in 82% yield.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, irradiating the reactants in DMSO at 120°C for 15 minutes achieves 78% yield, minimizing side products.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol or methanol yields high-purity crystals. Mixed solvents (e.g., ethanol:water = 4:1) enhance crystal formation.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.21 (s, 2H, CH₂Ph), 3.02–2.95 (m, 4H, cyclohexane-H), 2.45–2.38 (m, 4H, cyclohexane-H), 1.32 (s, 6H, CH₃).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional Heating | Ethanol, HCl, 6h | HCl | 68 | 95 |

| Solvent-Free | 100°C, 2h | Bi(NO₃)₃·5H₂O | 82 | 98 |

| Microwave | DMSO, 15min | None | 78 | 97 |

| Thionation | Toluene, Lawesson’s | None | 72 | 99 |

化学反应分析

Types of Reactions: 1-Benzyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for further research and applications.

科学研究应用

Pharmaceutical Applications

1-benzyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one exhibits potential as a therapeutic agent. Research indicates its efficacy in targeting various biological pathways associated with diseases such as cancer and inflammation.

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in specific cancer types. For instance, a study highlighted its effectiveness against breast cancer cells by modulating signaling pathways related to cell survival and death .

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in animal models .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its sulfanylidene group allows for various chemical transformations:

- Synthesis of Heterocycles : The compound can be utilized to synthesize various heterocyclic compounds through cyclization reactions. This is particularly useful in developing new drugs with improved efficacy .

- Ligand Development : It can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and material science.

Case Study 1: Anticancer Mechanism

A recent study investigated the mechanism of action of this compound on MCF-7 breast cancer cells. The findings revealed that the compound activates caspase-dependent apoptosis pathways while downregulating anti-apoptotic proteins such as Bcl-2. This dual action resulted in significant cell death compared to untreated controls.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain. Histological analysis showed reduced infiltration of inflammatory cells and lower levels of inflammatory mediators such as TNF-alpha and IL-6.

作用机制

The mechanism by which 1-benzyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Receptors: It can interact with cellular receptors, affecting signal transduction and cellular responses.

Pathways: The compound may modulate various biochemical pathways, such as those involved in cell growth, apoptosis, and immune responses.

相似化合物的比较

Structural Differences :

- Core Backbone: Both compounds share an octahydroquinazolinone-like scaffold. However, Compound 2b incorporates a pyrido[4,3-d]pyrimidine system with two ketone groups (dioxo) at positions 2 and 4, contrasting with the sulfanylidene and single ketone in the target compound.

- Substituents : The benzyl group in both compounds enhances lipophilicity, but Compound 2b includes an ester side chain (ethyl acetate), which may improve solubility in polar solvents compared to the sulfur-modified target compound.

| Property | Target Compound | Compound 2b |

|---|---|---|

| Core Functional Groups | Sulfanylidene (C=S), Ketone (C=O) | Dioxo (C=O), Pyrido-Pyrimidine |

| Key Substituents | Benzyl | Benzyl, Ethyl Acetate |

| Likely Solubility | Moderate (organic solvents) | Higher (due to ester group) |

| Synthetic Method | Not explicitly reported | Sodium ethoxide/ethanol cyclization |

SC-558 and Analogs (Compounds 1a-f)

Structural Differences :

- Core Structure : SC-558 analogs (e.g., 3,4-dihydroquinazolines) lack sulfur modifications but feature a sulfonamide group, which is a strong hydrogen-bond acceptor. The target compound’s sulfanylidene group (C=S) may exhibit weaker hydrogen-bonding capacity compared to sulfonamides but greater than ketones.

- Substituent Effects : SC-558 derivatives include halogens (Cl, Br) and methoxy groups, which modulate electronic properties and bioactivity. The benzyl group in the target compound may enhance membrane permeability but reduce specificity compared to halogenated analogs .

Biological Implications : While SC-558 analogs are COX-2 inhibitors, the target compound’s bioactivity remains unexplored. Its sulfur moiety could confer unique interactions with thiol-reactive enzymes or metal ions.

Benzyl Benzoate and Hydrogen-Bonding Analogs

Functional Group Comparison :

- Hydrogen Bonding : Benzyl benzoate contains an ester oxygen, a moderate hydrogen-bond acceptor. The sulfanylidene group in the target compound may exhibit distinct hydrogen-bonding behavior, as sulfur’s lower electronegativity reduces its acceptor strength compared to oxygen. This difference could influence crystal packing and solubility .

Spectroscopic Impact: Studies on 17O NQR spectra show that hydrogen bonding significantly alters electric field gradients at oxygen sites.

常见问题

Q. What are the validated synthetic routes for 1-benzyl-4-sulfanylidene-octahydroquinazolin-2-one, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The compound can be synthesized via intramolecular cyclization of precursors such as thiourea derivatives and benzyl-substituted aldehydes. Key steps include:

- Cyclization : Use a polar aprotic solvent (e.g., DMF) under reflux, with catalytic acid (e.g., HCl) to promote ring closure .

- Sulfur Incorporation : Introduce the sulfanylidene group via thiolation reagents (e.g., Lawesson’s reagent) at 80–100°C, monitored by TLC .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Yield optimization requires strict control of stoichiometry and reaction time .

Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : Assign peaks for the benzyl group (δ 4.5–5.0 ppm for CH2 in H NMR) and sulfanylidene (δ 160–170 ppm in C NMR). Compare with tetrahydroquinazoline analogs for consistency .

- X-Ray Crystallography : Resolve the octahydroquinazoline core and confirm stereochemistry. Use programs like SHELX for refinement, as demonstrated for structurally similar oxazolidinones .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of the sulfanylidene group in nucleophilic or electrophilic reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electron density at the sulfur atom. Compare HOMO-LUMO gaps with experimental reactivity data (e.g., nucleophilic attack at S) .

- Molecular Dynamics : Simulate solvent effects on sulfur’s accessibility in aqueous vs. nonpolar environments. Validate with kinetic studies .

Q. How can contradictory biological activity data for quinazoline derivatives be systematically addressed?

Methodological Answer:

- Assay Standardization : Use positive controls (e.g., COX-2 inhibitors for anti-inflammatory assays) and validate purity via HPLC (>95%) .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the benzyl ring) across analogs to isolate bioactivity trends .

Q. What catalytic systems enable selective functionalization of the octahydroquinazoline core without disrupting the sulfanylidene moiety?

Methodological Answer:

- Asymmetric Catalysis : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity during alkylation or acylation .

- Protecting Groups : Temporarily mask the sulfanylidene group with trimethylsilyl chloride during functionalization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。